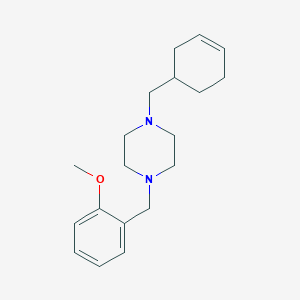![molecular formula C16H26BrN3O B10887674 4-bromo-1-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B10887674.png)
4-bromo-1-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a tert-pentylcyclohexyl group attached to the pyrazole ring, making it a unique and potentially useful molecule in various scientific fields.
Métodos De Preparación
The synthesis of 4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions: The tert-pentylcyclohexyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The bromine and tert-pentylcyclohexyl groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Similar compounds to 4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Examples include:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in agricultural applications.
4-Chloro-1-methylpyrazole: Studied for its potential use in pharmaceuticals.
The uniqueness of 4-BROMO-1-METHYL-N~5~-[4-(TERT-PENTYL)CYCLOHEXYL]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C16H26BrN3O |
|---|---|
Peso molecular |
356.30 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H26BrN3O/c1-5-16(2,3)11-6-8-12(9-7-11)19-15(21)14-13(17)10-18-20(14)4/h10-12H,5-9H2,1-4H3,(H,19,21) |
Clave InChI |
IWCAAHVQXAYABS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC(CC1)NC(=O)C2=C(C=NN2C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10887604.png)
![(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10887617.png)
![2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide](/img/structure/B10887618.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10887620.png)
![Ethyl 6-(chloromethyl)-4-[4-(dimethylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10887621.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887627.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887628.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10887629.png)
![ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate](/img/structure/B10887641.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10887642.png)

methanone](/img/structure/B10887650.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10887654.png)
![methyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10887656.png)
